molecular formula C15H12FNO2S B5854096 7-fluoro-3-methyl-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide

7-fluoro-3-methyl-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide

Cat. No. B5854096
M. Wt: 289.3 g/mol
InChI Key: PXVJFILVHWICJA-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are often explored for their potential in various applications, including pharmaceuticals, due to their unique structural features. Benzofurans and their derivatives are of particular interest due to their bioactive properties.

Synthesis Analysis

The synthesis of similar fluorinated benzofuran compounds typically involves multi-step organic reactions, starting from basic benzofuran scaffolds and introducing specific functional groups through nucleophilic substitution, condensation, or other coupling reactions (Iaroshenko et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of benzofuran derivatives usually involves spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the placement of functional groups and the overall molecular architecture. X-ray crystallography provides detailed insight into the molecule's conformation and stereochemistry (Kelly et al., 2007).

Chemical Reactions and Properties

Benzofuran derivatives exhibit a wide range of chemical reactivity, depending on the nature and position of substituents on the core structure. Reactions can include further functionalization of the molecule, participating in coupling reactions, or undergoing electrophilic and nucleophilic substitutions. The specific fluorinated and methylated groups in the compound of interest suggest a potential for unique reactivity patterns and stability considerations (Thirunarayanan & Sekar, 2013).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the compound's behavior in different environments and applications. These properties are influenced by the molecular structure, particularly the functional groups and their interactions (Uchiyama et al., 2001).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, stability under different conditions, and the potential for forming derivatives, are essential for developing applications for the compound. Studies often explore these aspects through experimental assays and theoretical calculations (Meiresonne et al., 2015).

properties

IUPAC Name

7-fluoro-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2S/c1-9-11-5-2-6-12(16)14(11)19-13(9)15(18)17-8-10-4-3-7-20-10/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVJFILVHWICJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-3-methyl-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide

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